molecular formula C18H17N3OS3 B2480020 (E)-3-(thiophen-2-yl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one CAS No. 1448140-65-5

(E)-3-(thiophen-2-yl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one

Cat. No.: B2480020
CAS No.: 1448140-65-5
M. Wt: 387.53
InChI Key: FRRKWNXDPHIOJL-ONEGZZNKSA-N
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Description

(E)-3-(thiophen-2-yl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one is a synthetic small molecule recognized for its potential as a versatile kinase inhibitor scaffold in chemical biology and drug discovery research. Its molecular architecture, featuring a (E)-prop-2-en-1-one (chalcone) linker connecting thiophene and a 4-(thiophen-3-yl)thiazol-2-yl)piperazine moiety, is designed to interact with the ATP-binding sites of various protein kinases. This compound is of significant interest in the development of targeted therapies, particularly in oncology, where aberrant kinase activity is a known driver of tumor proliferation and survival [https://www.ncbi.nlm.nih.gov/books/NBK539762/]. Researchers utilize this molecule to probe signaling pathways and cellular processes dependent on kinase activity. Its structure-activity relationship (SAR) is a key focus, as the thiophene and thiazole heterocycles are common pharmacophores in approved kinase inhibitors, suggesting a capacity for broad-spectrum activity or for serving as a lead compound for further optimization against specific kinase targets [https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01116]. Investigations often center on its efficacy in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines, providing valuable insights for preclinical studies. The compound's primary research value lies in its utility as a chemical tool for understanding kinase-mediated signaling networks and as a starting point for the rational design of more potent and selective therapeutic agents for diseases like cancer and fibrosis.

Properties

IUPAC Name

(E)-3-thiophen-2-yl-1-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS3/c22-17(4-3-15-2-1-10-24-15)20-6-8-21(9-7-20)18-19-16(13-25-18)14-5-11-23-12-14/h1-5,10-13H,6-9H2/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRKWNXDPHIOJL-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC(=CS2)C3=CSC=C3)C(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NC(=CS2)C3=CSC=C3)C(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(thiophen-2-yl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one is a complex heterocyclic molecule that exhibits significant biological activities, particularly in the realms of anticancer and antimicrobial properties. This article delves into the synthesis, biological activities, and potential therapeutic applications of this compound, supported by data tables and recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H19N3OS3C_{19}H_{19}N_{3}OS_{3}, with a molecular weight of approximately 385.56 g/mol. The structural components include thiophene and thiazole rings, which are known for their biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available thiophene derivatives. The key steps often include:

  • Formation of the Thiazole Ring : Utilizing thiophene derivatives and appropriate reagents to facilitate cyclization.
  • Piperazine Substitution : Introducing piperazine moieties to enhance solubility and biological activity.
  • Final Coupling : Combining the thiazole and piperazine components with the prop-2-en-1-one framework.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiophene and thiazole moieties. For instance:

  • In vitro Studies : The compound has shown promising results against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). In a comparative study, derivatives exhibited IC50 values ranging from 4.37 μM to 8.03 μM, indicating strong cytotoxic effects against these cell lines .
Cell LineIC50 Value (μM)Reference
HepG24.37 ± 0.7
A5498.03 ± 0.5

Antimicrobial Activity

The compound also displays significant antimicrobial properties, particularly against Mycobacterium tuberculosis. In studies focusing on antitubercular activity, several derivatives were evaluated for their efficacy against both drug-sensitive and resistant strains of Mycobacterium tuberculosis.

CompoundActivity Against MtbReference
TTU1High
TTU2Moderate

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Key Enzymes : The compound may inhibit critical enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to cell death.
  • Antimicrobial Action : The presence of thiophene and thiazole rings contributes to its ability to disrupt bacterial cell wall synthesis.

Case Study 1: Anticancer Efficacy

A study conducted on a series of thiophene derivatives demonstrated that those with similar structural features to our compound exhibited significant anticancer activity through apoptosis induction in HepG2 cells .

Case Study 2: Antitubercular Activity

Another research effort focused on synthesizing compounds with thiophene-thiazole frameworks revealed that certain derivatives showed potent antitubercular activity against resistant strains, highlighting the potential for developing new tuberculosis therapies .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds containing thiophene and thiazole moieties. The compound has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines.

Case Study:
A study focused on synthesizing new derivatives from the thiophene scaffold, including those similar to (E)-3-(thiophen-2-yl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one, demonstrated significant cytotoxicity against human hepatocellular carcinoma (HepG-2) and lung cancer (A549) cell lines. The synthesized compounds were compared with standard treatments like cisplatin, showing promising results in inhibiting cancer cell proliferation .

Tyrosinase Inhibition

Tyrosinase is a key enzyme involved in melanin production and is a target for treating hyperpigmentation disorders. Compounds that inhibit this enzyme can be beneficial in cosmetic formulations.

Research Findings:
In a related study, derivatives similar to this compound were evaluated for their ability to inhibit mushroom tyrosinase. The results indicated that these compounds exhibited strong competitive inhibition with IC50 values significantly lower than those of known inhibitors, suggesting their potential use in developing therapeutic agents for hyperpigmentation disorders .

Antifungal Activity

The antifungal properties of thiophene derivatives are well-documented, with many compounds demonstrating efficacy against various fungal pathogens.

Case Study:
A synthesis of novel 3-(thiophen-2-yl)-1,5-dihydro-pyrrol derivatives revealed potent antifungal activity. These compounds were tested against common fungal strains, showcasing their potential as effective antifungal agents . The structure of this compound suggests it may possess similar properties due to the presence of the thiophene and thiazole rings.

Pharmacological Properties

The pharmacological profile of thiophene and thiazole-containing compounds includes a range of activities such as anti-inflammatory, analgesic, and antibacterial effects. This broad spectrum of activity makes them attractive candidates for drug development.

Table: Summary of Pharmacological Activities

Activity TypeObserved EffectsReferences
AnticancerCytotoxicity against HepG2 and A549 cell lines
Tyrosinase InhibitionCompetitive inhibition with low IC50 values
AntifungalEffective against various fungal strains
Anti-inflammatoryPotentially reduces inflammation

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